Naltrindole hydrochloride
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Overview
Description
Naltrindole hydrochloride is a highly potent and selective delta opioid receptor antagonist. It is widely used in biomedical research due to its ability to bind almost exclusively to the delta opioid receptor. This compound is a non-peptide antagonist analog of the delta-preferring endogenous opiate enkephalin, designed to cross the blood-brain barrier .
Mechanism of Action
Target of Action
Naltrindole hydrochloride is a highly potent and selective antagonist that primarily targets the delta opioid receptor . The delta opioid receptor is a G-protein coupled receptor involved in mediating a variety of physiological functions, including mood regulation, immune response, and pain modulation .
Mode of Action
This compound interacts with its target, the delta opioid receptor, by binding to it and preventing its activation . This interaction inhibits the receptor’s ability to trigger downstream signaling pathways, effectively blocking the effects of endogenous opioids that would normally activate the receptor .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the opioid signaling pathway . By acting as an antagonist at the delta opioid receptor, this compound prevents the activation of this pathway by endogenous opioids. This results in a decrease in the downstream effects typically mediated by the activation of the delta opioid receptor, such as analgesia and mood regulation .
Pharmacokinetics
This property allows this compound to exert its effects within the central nervous system, where the delta opioid receptors are predominantly located .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of the delta opioid receptor . On a cellular level, this results in a decrease in the receptor’s downstream signaling, leading to a reduction in the physiological effects typically mediated by the activation of the receptor . These effects can include pain modulation, mood regulation, and immune response .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of endogenous opioids in the body can compete with this compound for binding to the delta opioid receptor, potentially affecting the compound’s efficacy
Biochemical Analysis
Biochemical Properties
Naltrindole hydrochloride interacts with the δ opioid receptor, a membrane-bound receptor that mediates a wide spectrum of physiological and behavioral effects . The interaction between this compound and the δ opioid receptor is highly selective . This interaction is crucial for the compound’s role in biochemical reactions .
Cellular Effects
This compound has been shown to significantly reduce the active phosphorylated form of kinases in U266 cells, a type of human multiple myeloma cell . This suggests that this compound can influence cell function by modulating cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the δ opioid receptor . This binding interaction leads to the inhibition or activation of enzymes, changes in gene expression, and other effects at the molecular level .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
It is known that this compound interacts with the δ opioid receptor
Transport and Distribution
It is known that this compound can cross the blood-brain barrier , suggesting it may interact with transporters or binding proteins and have effects on its localization or accumulation.
Subcellular Localization
It is known that this compound interacts with the δ opioid receptor , which is a membrane-bound receptor, suggesting that this compound may be localized to the cell membrane.
Preparation Methods
Naltrindole hydrochloride can be synthesized using the Fischer indole synthesis method. This involves the reaction of the hydrochloride salts of naltrexone with various phenylhydrazines under mildly acidic, aqueous conditions. The products are obtained by simple filtration in good to excellent yields and high purities. This method is environmentally friendly, as it minimizes the use of organic solvents and corrosive acids .
Chemical Reactions Analysis
Naltrindole hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its structure, potentially altering its receptor affinity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various phenylhydrazines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Naltrindole hydrochloride is extensively used in scientific research, particularly in the study of opioid receptors. Its applications include:
Chemistry: Used to investigate the structure-activity relationships of delta opioid receptor antagonists.
Biology: Employed in studies to understand the role of delta opioid receptors in various biological processes.
Medicine: Utilized in research on pain management and the development of new analgesics.
Industry: Applied in the development of new pharmaceuticals targeting opioid receptors.
Comparison with Similar Compounds
Naltrindole hydrochloride is unique due to its high selectivity for the delta opioid receptor. Similar compounds include:
Naltrexone hydrochloride: A non-selective opioid receptor antagonist.
Naltriben methanesulfonate: Another delta opioid receptor antagonist with different pharmacological properties.
Nor-binaltorphimine dihydrochloride: A selective kappa opioid receptor antagonist.
This compound’s uniqueness lies in its ability to cross the blood-brain barrier and its high affinity for the delta opioid receptor, making it a valuable tool in opioid receptor research.
Properties
CAS No. |
111469-81-9 |
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Molecular Formula |
C26H27ClN2O3 |
Molecular Weight |
451.0 g/mol |
IUPAC Name |
(1S,2R,13R,21R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride |
InChI |
InChI=1S/C26H26N2O3.ClH/c29-19-8-7-15-11-20-26(30)12-17-16-3-1-2-4-18(16)27-22(17)24-25(26,21(15)23(19)31-24)9-10-28(20)13-14-5-6-14;/h1-4,7-8,14,20,24,27,29-30H,5-6,9-13H2;1H/t20-,24+,25+,26+;/m1./s1 |
InChI Key |
KNJKRQXCFJCQHC-UZEHISEMSA-N |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6.Cl |
Canonical SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6.Cl |
Appearance |
Assay:≥98%A crystalline solid |
Synonyms |
(4bS,8R,8aR,14bR)-7-(cyclopropylmethyl)-5,6,7,8,8a,9,14,14b-octahydro-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-1,8a-diol hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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